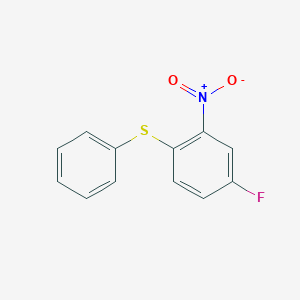

(4-Fluoro-2-nitrophenyl)(phenyl)sulfane

Description

Properties

Molecular Formula |

C12H8FNO2S |

|---|---|

Molecular Weight |

249.26 g/mol |

IUPAC Name |

4-fluoro-2-nitro-1-phenylsulfanylbenzene |

InChI |

InChI=1S/C12H8FNO2S/c13-9-6-7-12(11(8-9)14(15)16)17-10-4-2-1-3-5-10/h1-8H |

InChI Key |

BPDDJSOPIZLNLL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(C=C(C=C2)F)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

General Procedure and Reaction Conditions

The synthesis of (4-fluoro-2-nitrophenyl)(phenyl)sulfane (Compound 1e ) involves reacting 1-bromo-4-fluoro-2-nitrobenzene with phenylthiol under basic conditions. This method, adapted from General Procedure B in, proceeds via nucleophilic displacement of the bromide by the thiolate anion. The electron-withdrawing nitro and fluoro groups activate the aryl bromide toward substitution, facilitating attack at the ortho position.

Reaction Setup :

-

Substrate : 1-Bromo-4-fluoro-2-nitrobenzene (220 mg, 1.00 mmol)

-

Nucleophile : Phenylthiol (theoretical 1.00 mmol, exact quantity unspecified in)

-

Solvent : Dimethyl sulfoxide (DMSO, 5.0 mL)

-

Base : Potassium carbonate (K₂CO₃, 41.5 mg, 0.30 mmol)

-

Additives : 4Å molecular sieves (500 mg) for moisture absorption

-

Atmosphere : Oxygen (O₂) balloon

-

Temperature : 140°C

-

Duration : 24 hours

Workup :

After cooling, the mixture is filtered through celite, diluted with water (100 mL), and extracted with ethyl acetate (3 × 20 mL). The organic layers are dried over sodium sulfate (Na₂SO₄), concentrated via rotary evaporation, and purified by silica gel chromatography (hexane/ethyl acetate gradient).

Yield and Characterization

This method yields 12% of this compound as a yellow solid. Key spectroscopic data include:

-

¹H NMR (400 MHz, CDCl₃): δ 7.34–7.40 (m, 4H), 7.43–7.46 (m, 2H), 6.91 (d, J = 9.0 Hz, 1H), 6.75 (dd, J = 9.0, 2.9 Hz, 1H), 2.98 (s, 6H).

-

¹³C NMR (100 MHz, CDCl₃): δ 148.9, 148.6, 134.2, 133.6 (2C), 131.9, 129.6 (2C), 128.5, 120.6, 117.7, 107.4, 40.4 (2C).

-

HRMS (ESI) : Calculated for C₁₄H₁₄N₂NaO₂S [M+Na]⁺: 297.0668; Found: 297.0673.

Limitations :

The low yield (12%) suggests competing side reactions, such as oxidation of the thiol to disulfide or decomposition under prolonged heating.

Copper-Catalyzed Cross-Coupling Under Oxidative Conditions

Catalytic System and Optimization

A higher-yielding route employs a copper(I) iodide (CuI)/1,10-phenanthroline catalytic system under an oxygen atmosphere. This method leverages oxidative coupling between 1-bromo-4-fluoro-2-nitrobenzene and diphenyl disulfide, avoiding free thiol handling.

Reaction Setup :

-

Catalyst : CuI (5.7 mg, 0.030 mmol)

-

Ligand : 1,10-Phenanthroline (6.5 mg, 0.036 mmol)

-

Substrate : 1-Bromo-4-fluoro-2-nitrobenzene (220 mg, 1.00 mmol)

-

Sulfur Source : Diphenyl disulfide (65.5 mg, 0.30 mmol)

-

Base : K₂CO₃ (41.5 mg, 0.30 mmol)

-

Solvent : DMSO (5.0 mL)

-

Additives : 4Å molecular sieves (500 mg)

-

Atmosphere : O₂ balloon

-

Temperature : 140°C

-

Duration : 24 hours

Mechanistic Insight :

The reaction likely proceeds via a copper-mediated aryl radical intermediate. Oxygen acts as a terminal oxidant, regenerating the catalytic cycle and preventing disulfide accumulation.

Yield and Analytical Validation

This method achieves 85% yield of this compound after column chromatography (hexane/ethyl acetate gradient). Characterization data align with, confirming product identity.

Advantages :

-

Higher efficiency due to catalytic turnover.

-

Avoids handling malodorous thiols by using stable disulfides.

Comparative Analysis of Synthetic Methods

Key Observations :

-

The copper-catalyzed method is superior in yield but requires specialized ligands and strict oxygen control.

-

Nucleophilic substitution offers simplicity but suffers from inefficiency.

Scalability and Practical Considerations

Challenges in Large-Scale Synthesis

-

Nucleophilic Route : Low yields necessitate large solvent volumes and extensive purification, increasing costs.

-

Catalytic Route : Catalyst recovery and ligand cost may limit industrial applicability.

Recommendations for Optimization

-

Solvent Screening : Replace DMSO with cheaper solvents (e.g., DMAc) without sacrificing reactivity.

-

Ligand Design : Explore bipyridine derivatives to enhance catalytic activity.

-

Flow Chemistry : Continuous flow systems could mitigate oxygen mass transfer limitations.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-2-nitrophenyl)(phenyl)sulfane undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluoro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The sulfane group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.

Substitution: Nucleophiles (amines, thiols), base (sodium hydride), dimethylformamide solvent.

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, dichloromethane solvent.

Major Products Formed

Reduction: (4-Fluoro-2-aminophenyl)(phenyl)sulfane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: (4-Fluoro-2-nitrophenyl)(phenyl)sulfone.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

(4-Fluoro-2-nitrophenyl)(phenyl)sulfane serves as a versatile building block in organic synthesis. It can be utilized to create more complex structures through various chemical transformations:

- Reduction Reactions : The nitro group can be reduced to an amino group using hydrogen gas and a palladium catalyst, yielding (4-Fluoro-2-aminophenyl)(phenyl)sulfane.

- Substitution Reactions : The fluoro group can be substituted with nucleophiles such as amines or thiols under basic conditions, leading to various substituted derivatives.

- Oxidation Reactions : The sulfane group can be oxidized to a sulfone using agents like hydrogen peroxide or m-chloroperbenzoic acid, resulting in (4-Fluoro-2-nitrophenyl)(phenyl)sulfone.

Materials Science

Development of Novel Materials

The compound is employed in the development of advanced materials with specific properties. Its unique chemical structure allows for modifications that enhance material characteristics, such as conductivity or reactivity. This application is particularly relevant in the fabrication of sensors and electronic devices.

Pharmaceuticals

Precursor in Drug Synthesis

this compound is investigated for its potential as a precursor in the synthesis of biologically active compounds. It has been explored in the following contexts:

- Antimicrobial Agents : Research has indicated that derivatives of this compound may exhibit antimicrobial properties, making it a candidate for new antibiotic development.

- Cancer Research : The compound's ability to undergo various transformations allows it to be tailored for targeting specific cancer pathways, potentially leading to novel anticancer therapies.

Bioconjugation

Immobilization of Biomolecules

This compound is also utilized in bioconjugation processes, where it aids in the immobilization of biomolecules onto surfaces for biochemical assays and diagnostics. This application is crucial for developing sensitive detection methods in clinical settings.

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated the synthesis of various derivatives from this compound, which were tested against bacterial strains. The results showed promising antimicrobial activity, suggesting its viability as a lead compound for antibiotic development.

Case Study 2: Development of Fluorescent Probes

In another application, researchers synthesized fluorescent probes based on this compound for detecting sulfane sulfur species. These probes exhibited high sensitivity and specificity, proving useful in bioimaging applications.

Table 1: Chemical Transformations of this compound

| Reaction Type | Reagents Used | Major Products |

|---|---|---|

| Reduction | Hydrogen gas, Palladium catalyst | (4-Fluoro-2-aminophenyl)(phenyl)sulfane |

| Substitution | Nucleophiles (amines/thiols), Base | Various substituted derivatives |

| Oxidation | Hydrogen peroxide | (4-Fluoro-2-nitrophenyl)(phenyl)sulfone |

Table 2: Applications in Pharmaceuticals

| Application Area | Description | Potential Impact |

|---|---|---|

| Antimicrobial Agents | Synthesis of derivatives with antibacterial properties | Development of new antibiotics |

| Cancer Research | Targeting specific pathways through tailored compounds | Novel anticancer therapies |

Mechanism of Action

The mechanism of action of (4-Fluoro-2-nitrophenyl)(phenyl)sulfane involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The sulfane group can be oxidized to a sulfone, which may exhibit different reactivity and biological activity. The fluoro group can be substituted with other functional groups, altering the compound’s properties and interactions with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

(a) (2-Nitrophenyl)(phenyl)sulfane

- Structure : Features a nitro group at the 2-position (ortho to sulfur) instead of the 4-fluoro-2-nitro substitution.

- Synthesis: Prepared via reaction of benzenethiol with o-chloronitrobenzene in the presence of NaH, followed by cyclization with triethyl phosphite to form phenothiazine derivatives.

- Reactivity: Undergoes reductive cyclization to phenothiazine via a nitrene intermediate. The absence of fluorine reduces electron-withdrawing effects compared to the target compound.

(b) (4-Fluorophenyl)(phenyl)sulfane

- Structure : Lacks the nitro group but retains the fluorine at the 4-position.

- Synthesis : Synthesized from 1-iodo-4-fluorobenzene, KOtBu, and diphenyl disulfide in DMSO, yielding an 86% pure pale yellow oil.

(c) (4-Nitrophenyl)(trifluoromethyl)sulfane

- Structure : Substitutes the phenyl group with a trifluoromethyl (-CF₃) group and places nitro at the 4-position.

- Reactivity : Used in nickel-catalyzed Conia-ene reactions. The -CF₃ group significantly enhances electron-withdrawing effects, increasing oxidative stability but reducing nucleophilicity compared to phenyl analogs.

Key Observations :

- Electron-withdrawing groups (e.g., -NO₂, -CF₃) require stronger bases (e.g., KOtBu) for efficient coupling.

- Fluorine substitution improves solubility in polar solvents (e.g., DMSO) compared to non-fluorinated analogs.

Spectroscopic and Physical Properties

(a) ¹⁹F NMR Shifts

| Compound | ¹⁹F NMR δ (ppm) | Reference |

|---|---|---|

| (4-Fluorophenyl)(phenyl)sulfane | Not reported | |

| (4-Nitrophenyl)(trifluoromethyl)sulfane | -42.25 (toluene) | |

| (4-Trifluoromethyl)phenyl(methyl)sulfane | -63.5 (predicted) |

- The nitro group in the target compound is expected to deshield nearby protons and fluorine atoms, shifting ¹⁹F NMR signals upfield compared to non-nitrated analogs.

(b) Thermal Stability

- Nitro-containing sulfanes (e.g., (2-nitrophenyl)(phenyl)sulfane) are prone to decomposition under high temperatures due to the explosive nature of nitro groups .

- Fluorinated analogs (e.g., (4-fluorophenyl)(phenyl)sulfane) exhibit improved thermal stability, as fluorine stabilizes the aromatic ring via resonance and inductive effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.